molecular formula C17H19BrN2O2 B1626924 N-Fmoc-ethylenediamine hydrobromide CAS No. 352351-55-4

N-Fmoc-ethylenediamine hydrobromide

Cat. No.: B1626924
CAS No.: 352351-55-4
M. Wt: 363.2 g/mol
InChI Key: KZRZVRGZNSCCBV-UHFFFAOYSA-N
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Description

Significance of Monoprotected Diamines in Organic Synthesis

Monoprotected diamines, such as N-Fmoc-ethylenediamine, are essential intermediates in organic synthesis. sigmaaldrich.comresearchgate.net They possess two amino groups with different reactivities, enabling chemists to perform sequential reactions. This differential protection is critical for constructing complex molecules where specific connectivity is required.

The challenge in preparing monoprotected diamines lies in preventing the formation of the di-protected byproduct. sigmaaldrich.com Various strategies have been developed to achieve high yields of the desired mono-protected product, including the use of flow chemistry and careful control of reaction conditions. sigmaaldrich.comacs.org The ability to selectively unmask the second amino group at a later stage is a key advantage of using such building blocks. This step-wise approach is fundamental in the synthesis of polymers, ligands for metal catalysts, and various biologically active compounds.

Historical Context and Evolution of Fmoc Chemistry in Peptide and Bioconjugation Fields

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the late 1970s by Eric Atherton and Bob Sheppard revolutionized peptide synthesis. lgcstandards.com Before the advent of Fmoc chemistry, the primary method for peptide synthesis was the Boc/Bzl strategy, which often required harsh acidic conditions for deprotection. peptide.com The Fmoc group, being base-labile, offered a milder and orthogonal approach, significantly advancing the field of solid-phase peptide synthesis (SPPS). lgcstandards.compeptide-li.compublish.csiro.auresearchgate.net

SPPS, developed by R. B. Merrifield in the 1960s, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. lgcstandards.compeptide.compublish.csiro.auresearchgate.net The use of the Fmoc group in SPPS allows for the efficient removal of the protecting group at each step without cleaving the peptide from the resin support. lgcstandards.com This strategy has enabled the synthesis of longer and more complex peptides with high purity. peptide-li.comresearchgate.net

The versatility of Fmoc chemistry extends beyond peptide synthesis into the realm of bioconjugation. The ability to introduce specific functionalities through Fmoc-protected building blocks has been instrumental in creating peptide-drug conjugates, labeled biomolecules, and other complex bioconjugates. aatbio.comnih.gov The continuous refinement of Fmoc-based methodologies continues to be a major driving force in chemical biology and drug discovery. peptide-li.comresearchgate.netnih.gov

Role of Hydrobromide Salts in Enhancing Reactivity and Solubility in Organic Media

Hydrobromide salts, like the one formed with N-Fmoc-ethylenediamine, play a significant role in organic synthesis. The formation of a salt can improve the solubility of a compound in various organic solvents, which is crucial for achieving homogeneous reaction conditions. scispace.com In the case of N-Fmoc-ethylenediamine, the hydrobromide salt can enhance its stability and ease of handling compared to the free base.

Hydrogen bromide (HBr) itself is a versatile reagent in organic chemistry, used for hydrobromination of alkenes and alkynes, ether cleavage, and other bromination reactions. nih.govorgsyn.org While gaseous HBr can be challenging to handle, various forms, including solutions and solid complexes, have been developed to improve its utility. nih.gov The use of bromide salts, such as sodium bromide, is also common for introducing bromide ions into a reaction, for example, in the Finkelstein reaction to convert alkyl chlorides to the more reactive alkyl bromides. wikipedia.org

In the context of N-Fmoc-ethylenediamine hydrobromide, the salt form can influence the reactivity of the free amino group. The protonation of the amine can prevent undesired side reactions and can be readily reversed by the addition of a base to liberate the free amine for subsequent coupling reactions. This controlled release of the reactive species is a key principle in many multi-step synthetic strategies.

Data on this compound

PropertyValueReference
Synonyms 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide, N-Fmoc-1,2-diaminoethane hydrobromide sigmaaldrich.com
CAS Number 352351-55-4 sigmaaldrich.com
Molecular Formula C₁₇H₁₈N₂O₂ · HBr sigmaaldrich.com
Molecular Weight 363.25 g/mol sigmaaldrich.com
Melting Point ~165 °C (decomposition) sigmaaldrich.com
Form Solid sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZVRGZNSCCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583805
Record name (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352351-55-4
Record name (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20583805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-55-4
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Synthetic Methodologies for N Fmoc Ethylenediamine Hydrobromide

Established Synthetic Routes and Strategies

The preparation of N-Fmoc-ethylenediamine hydrobromide is a well-documented process in chemical literature, with established routes that cater to different synthetic philosophies. These routes range from the conceptually simple direct reaction to more elaborate multi-step sequences designed to maximize yield and purity.

Direct Fmoc-Chloride Mediated Protection of Ethylenediamine (B42938)

The direct protection of ethylenediamine with an Fmoc-donating reagent, such as 9-fluorenylmethylmethoxycarbonyl chloride (Fmoc-Cl), represents the most straightforward conceptual approach to N-Fmoc-ethylenediamine. However, this method is fraught with challenges, primarily due to the difunctional nature of ethylenediamine, which can lead to a mixture of products.

While direct acylation of amines with Fmoc-Cl under Schotten-Baumann conditions (e.g., in a biphasic system of an organic solvent and an aqueous basic solution) is a standard procedure, its application to ethylenediamine is often problematic. total-synthesis.com The high reactivity of both amino groups makes it difficult to achieve selective mono-protection, with the formation of the di-Fmoc protected ethylenediamine being a significant competing reaction.

The optimization of reaction conditions is critical to maximizing the yield of the desired mono-Fmoc product in a direct protection strategy. The choice of solvent and base plays a pivotal role in controlling the reactivity of the amine and the Fmoc-donating reagent.

For the Fmoc protection of amines in general, a variety of solvent systems and bases have been explored. Common solvents include dioxane, N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM). total-synthesis.comresearchgate.net The selection of the base is equally important, with inorganic bases like sodium bicarbonate or sodium carbonate, and organic bases such as pyridine (B92270) or morpholine (B109124) being frequently employed. total-synthesis.com The use of a weak base is generally preferred to minimize side reactions. highfine.com

In the specific context of direct mono-Fmoc protection of diamines, achieving high selectivity remains a significant challenge. The relative concentrations of the diamine and the acylating agent, the rate of addition, and the reaction temperature are all critical parameters that need to be carefully controlled to favor the formation of the mono-protected product over the di-protected byproduct. Some success has been reported for the mono-Boc protection of diamines by the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate (B1257347), a strategy that could theoretically be adapted for Fmoc protection. bioorg.orgresearchgate.net

Table 1: General Conditions for Fmoc Protection of Amines

ReagentBaseSolventGeneral Observations
Fmoc-ClSodium Bicarbonate/CarbonateDioxane/WaterStandard Schotten-Baumann conditions. total-synthesis.com
Fmoc-ClPyridineDichloromethane (DCM)Anhydrous conditions. total-synthesis.com
Fmoc-OSuSodium BicarbonateWater/Organic Co-solventGenerally leads to fewer side reactions than Fmoc-Cl.
Fmoc-ClDiethylamineDichloromethane (DCM)Can be used for Fmoc removal in the presence of Lewis acids. scholaris.ca

This table presents general conditions for Fmoc protection of amines and may not be directly optimized for the selective mono-protection of ethylenediamine.

The primary side product in the direct Fmoc protection of ethylenediamine is the di-Fmoc protected species, N,N'-bis(9-fluorenylmethoxycarbonyl)ethylenediamine. The formation of this byproduct is a direct consequence of the similar reactivity of the two primary amino groups in the starting material. Once one amino group is acylated, the remaining amino group is still sufficiently nucleophilic to react with another molecule of the Fmoc-donating reagent.

Another potential side reaction, particularly when using Fmoc-Cl, is the formation of oligopeptide-like structures if the intended product is used in subsequent steps without rigorous purification. total-synthesis.com Furthermore, the hydrolysis of Fmoc-Cl to 9-fluorenylmethanol is a competing reaction, especially in aqueous biphasic systems.

The instability of the free base of N-Fmoc-ethylenediamine can also lead to side reactions. For instance, intramolecular cyclization to form a piperazinone derivative has been observed in related systems, particularly when the non-Fmoc protected amine is alkylated. nih.gov

Multi-Step Approaches via Orthogonal Protecting Group Strategies

To circumvent the challenges associated with direct Fmoc protection, multi-step strategies employing orthogonal protecting groups are often the preferred route for the synthesis of this compound. These methods involve the sequential protection of the two amino groups with protecting groups that can be removed under different conditions, thus ensuring high selectivity and purity of the final product.

A widely adopted and scalable strategy involves the initial mono-protection of ethylenediamine with the tert-butoxycarbonyl (Boc) group. nih.gov The resulting N-Boc-ethylenediamine is then reacted with an Fmoc-donating reagent to yield the di-protected intermediate, N-Boc-N'-Fmoc-ethylenediamine. The orthogonality of the Boc and Fmoc protecting groups is key to this approach; the Boc group is labile to acid, while the Fmoc group is stable to acid but readily cleaved by a mild base like piperidine (B6355638). highfine.com

The synthesis typically proceeds as follows:

Mono-Boc Protection: Ethylenediamine is treated with di-tert-butyl dicarbonate ((Boc)2O) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov By using a large excess of ethylenediamine, the formation of the di-Boc protected byproduct can be minimized.

Fmoc Introduction: The isolated N-Boc-ethylenediamine is then reacted with Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base to afford N-Boc-N'-Fmoc-ethylenediamine. nih.gov Fmoc-OSu is often preferred as it tends to result in fewer side reactions compared to Fmoc-Cl. wikipedia.org

Boc Deprotection: The final step involves the selective removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov This yields the desired N-Fmoc-ethylenediamine, which can be isolated as its hydrobromide or hydrochloride salt.

This multi-step approach, while longer, offers significant advantages in terms of product purity and scalability, as the formation of the di-Fmoc byproduct is effectively avoided. nih.gov

Table 2: Key Steps in the Sequential Protection Strategy

StepReactantsProductKey Consideration
1. Mono-Boc ProtectionEthylenediamine, (Boc)₂ON-Boc-ethylenediamineUse of excess ethylenediamine to favor mono-protection. nih.gov
2. Fmoc IntroductionN-Boc-ethylenediamine, Fmoc-OSuN-Boc-N'-Fmoc-ethylenediamineFmoc-OSu is often preferred over Fmoc-Cl.
3. Boc DeprotectionN-Boc-N'-Fmoc-ethylenediamine, Acid (e.g., TFA, HCl)N-Fmoc-ethylenediamine saltSelective removal of the acid-labile Boc group. nih.gov

The strategic use of protecting groups also allows for the synthesis of specific derivatives of N-Fmoc-ethylenediamine. A notable example is the synthesis of N-(2-(Fmoc-amino)ethyl)glycine benzyl (B1604629) ester, a backbone for peptide nucleic acids (PNAs). nih.gov

In this synthetic route, N-Boc-ethylenediamine is first alkylated with benzyl bromoacetate. This is followed by a "protecting group swap." The Boc group is removed with trifluoroacetic acid, and the resulting free amine is then protected with an Fmoc group using Fmoc-OSu. nih.gov This method highlights the versatility of orthogonal protecting groups in constructing more complex molecules. The initial Boc protection allows for selective alkylation of the second amino group, and the subsequent swap to the Fmoc group provides a handle for further synthetic manipulations, such as solid-phase peptide synthesis.

Another approach involves the sulfonation of mono-N-Boc-ethylenediamine, followed by further derivatization, demonstrating the utility of the mono-protected intermediate in creating a variety of substituted ethylenediamine-based compounds. nih.gov

Optimization of Synthetic Efficiency and Yield

The synthesis of this compound, a critical building block in peptide and bioconjugate chemistry, necessitates carefully optimized methodologies to ensure high efficiency and yield. The inherent reactivity of the bifunctional ethylenediamine presents unique challenges, primarily the propensity for undesired side reactions. This section explores key strategies and reaction parameters that are crucial for maximizing the output of the desired mono-Fmoc-protected product.

Strategies for Minimizing Undesired Cyclization and Byproduct Formation

A primary challenge in the synthesis of N-Fmoc-ethylenediamine is the prevention of unwanted side reactions, most notably the formation of a cyclic piperazinone and the di-Fmoc-protected ethylenediamine. Direct reaction of ethylenediamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) often leads to a mixture of products that are difficult to separate, thereby reducing the yield of the desired mono-protected compound.

A robust and scalable strategy to circumvent these issues involves a multi-step approach utilizing an orthogonal protecting group, typically the tert-butyloxycarbonyl (Boc) group. nih.gov This method proceeds as follows:

Mono-Boc Protection of Ethylenediamine: Ethylenediamine is first reacted with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions to selectively yield N-Boc-ethylenediamine. This initial step is critical as it caps (B75204) one of the amino groups, preventing subsequent di-protection.

Fmoc Protection of the Free Amine: The resulting N-Boc-ethylenediamine is then reacted with Fmoc-OSu. With one amine effectively blocked, the Fmoc group is directed to the remaining free primary amine, yielding N-Boc-N'-Fmoc-ethylenediamine.

Selective Deprotection of the Boc Group: The final step involves the selective removal of the acid-labile Boc group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired N-Fmoc-ethylenediamine, which can then be isolated as its hydrobromide salt. nih.gov

This strategic use of a temporary protecting group significantly minimizes the formation of the di-Fmoc byproduct. Furthermore, the formation of the cyclic piperazinone is also suppressed. This side product is hypothesized to form through the rapid cyclization of the alkylation product of ethylenediamine, a reaction that is effectively blocked by the presence of the bulky protecting groups during the key synthetic steps. nih.gov

Influence of Reaction Parameters on Product Purity and Isolation

The purity and ease of isolation of this compound are highly dependent on the careful control of various reaction parameters throughout the synthetic sequence. Key parameters and their influence are detailed below:

ParameterInfluence on Purity and IsolationResearch Findings
Solvent The choice of solvent is crucial for both reaction efficiency and product solubility. For the initial Boc protection, tetrahydrofuran (THF) is commonly used. nih.gov In subsequent coupling reactions involving the Fmoc-protected intermediate, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to ensure the solubility of the reactants. researchgate.net However, the final product, N-Fmoc-ethylenediamine hydrochloride, has been noted to precipitate out of N-methylpyrrolidone (NMP) within 30 minutes, suggesting that solvent choice is also critical during workup and isolation. researchgate.netThe use of THF in the mono-Boc protection of ethylenediamine facilitates a homogenous reaction mixture. For coupling reactions, DMF and DMSO are effective solvents for dissolving the protected diamine and coupling reagents. researchgate.net
Base In coupling reactions where the hydrobromide or hydrochloride salt of N-Fmoc-ethylenediamine is used, a base is required to liberate the free amine. Common bases include N,N-diisopropylethylamine (DIPEA), triethylamine (B128534) (Et3N), and 4-methylmorpholine. researchgate.net The choice and stoichiometry of the base are critical to prevent side reactions and ensure complete reaction. For instance, using a hindered base like lutidine in cool conditions for coupling with a carboxylic acid has been reported to be a fast method with good yield. researchgate.netThe selection of a suitable base is essential for liberating the free amine from its salt form to participate in coupling reactions. The use of hindered bases can be advantageous in minimizing side reactions. researchgate.net
Coupling Reagents For reactions involving the coupling of N-Fmoc-ethylenediamine to a carboxylic acid, various coupling reagents are utilized. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), diisopropylcarbodiimide (DIC), and dicyclohexylcarbodiimide (B1669883) (DCC), as well as uronium-based reagents like HATU and TBTU. researchgate.net The choice of coupling reagent can impact reaction time, yield, and the level of racemization if chiral centers are present in the coupling partner.TBTU in combination with lutidine as a base in dichloromethane (DCM) at cool temperatures has been shown to be an effective and rapid method for coupling N-Fmoc-ethylenediamine with carboxylic acids, resulting in good yields. researchgate.net
Temperature Temperature control is vital throughout the synthesis. The initial Boc protection is typically carried out at room temperature. nih.gov Subsequent coupling and deprotection steps may require specific temperature control to manage reaction rates and minimize byproduct formation. For example, coupling reactions are often performed at cool conditions to enhance selectivity and reduce side reactions. researchgate.netPerforming coupling reactions at lower temperatures can improve the yield and purity of the desired product by minimizing the rates of side reactions. researchgate.net
Purification The final purity of this compound is heavily reliant on the purification method. Flash column chromatography is a common technique used to purify the intermediates and the final product. nih.gov The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.A typical purification for a related Fmoc-protected diamine involves flash column chromatography using a gradient of ethyl acetate (B1210297) in hexanes, followed by the addition of a small percentage of methanol (B129727) in ethyl acetate for the final product. nih.gov

Industrial Scale-Up Considerations and Manufacturing Protocols

The transition from laboratory-scale synthesis to industrial manufacturing of this compound presents a unique set of challenges and requires the development of robust and scalable protocols. Key considerations for the industrial scale-up include:

Process Safety and Hazard Analysis: A thorough evaluation of the safety profile of all reagents and reaction steps is paramount. This includes understanding the thermal stability of intermediates, potential for runaway reactions, and the safe handling of flammable solvents and corrosive reagents like trifluoroacetic acid.

Cost-Effectiveness of Starting Materials: For a commercially viable process, the cost of raw materials is a significant factor. The multi-step synthesis involving Boc protection, while efficient in terms of yield and purity, requires careful cost analysis of the protecting group and coupling reagents on an industrial scale. nih.gov

Equipment Selection and Engineering: The choice of reactors, filtration systems, and drying equipment must be suitable for the scale of production. For instance, the vigorous stirring required during the initial Boc protection needs to be effectively translated to large-scale reactors to ensure proper mixing and heat transfer. nih.gov

Waste Management and Environmental Impact: The generation of waste streams, particularly from solvents and byproducts, is a major concern in industrial synthesis. Developing protocols that minimize solvent usage, allow for solvent recycling, and treat waste streams effectively is crucial for a sustainable manufacturing process.

Process Automation and Control: Implementing automated systems for monitoring and controlling key reaction parameters such as temperature, pH, and reagent addition rates can significantly improve batch-to-batch consistency, yield, and safety.

Crystallization and Isolation: Developing a reliable and scalable crystallization process is critical for obtaining the final product with high purity and consistent physical properties. This involves optimizing solvent systems, cooling profiles, and seeding strategies to control crystal size and morphology, which can impact filtration and drying efficiency.

Regulatory Compliance: The manufacturing process must adhere to relevant regulatory standards, such as Good Manufacturing Practices (GMP), if the final product is intended for use in pharmaceutical applications. This involves stringent documentation, quality control, and validation of the entire manufacturing process.

Applications of N Fmoc Ethylenediamine Hydrobromide in Advanced Chemical Synthesis

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. The use of protecting groups is central to this methodology, and the Fmoc group is one of the most widely employed for the temporary protection of the α-amine of amino acids.

Amine Protection and Deprotection Regimes in Stepwise Peptide Elongation

In Fmoc-based SPPS, the N-terminal α-amine of the growing peptide chain is protected by the Fmoc group. This protection is crucial to prevent self-coupling of the activated amino acid during the amide bond formation step. The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This deprotection step liberates the N-terminal amine, which is then ready to react with the carboxyl group of the next incoming Fmoc-protected amino acid. nih.govyoutube.com

The mechanism of Fmoc deprotection proceeds via a β-elimination reaction. The base removes the acidic proton from the fluorenyl group, leading to the formation of a stabilized carbanion. This intermediate then rapidly collapses, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is typically scavenged by the piperidine to prevent its reaction with the newly deprotected amine. youtube.comresearchgate.net This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. researchgate.net

Mechanism and Efficiency of Amide Bond Formation in the Presence of N-Fmoc-ethylenediamine Hydrobromide

The formation of an amide (peptide) bond is the key reaction in SPPS. This process involves the activation of the carboxylic acid group of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. youtube.com Common coupling reagents used to facilitate this reaction include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.netnih.gov

When this compound is used, its free primary amine can act as the nucleophile. For the coupling to occur, a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is required to neutralize the hydrobromide salt and liberate the free amine. nih.gov The general mechanism of amide bond formation with a coupling reagent like DCC involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. The free amine of the N-Fmoc-ethylenediamine then attacks the carbonyl carbon of this activated species, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and the dicyclohexylurea byproduct. aatbio.comaatbio.compeptide.com The efficiency of this reaction is generally high, driven by the reactive nature of the activated carboxylic acid and the nucleophilicity of the primary amine. peptide.com

Introduction of Spacer or Linker Functionalities in Peptide Chains

This compound is widely utilized as a building block to introduce a short, flexible ethylenediamine (B42938) spacer or linker into a peptide chain. youtube.comscientificlabs.com This is achieved by coupling the free amine of the N-Fmoc-ethylenediamine to the C-terminus of a resin-bound peptide or to the side chain of an amino acid like aspartic acid or glutamic acid. Following this coupling, the Fmoc group is removed, and the peptide chain can be further extended from the newly introduced amino group.

This strategy is valuable for a variety of applications, including the synthesis of peptide-drug conjugates, the attachment of labels such as biotin (B1667282) or fluorescent dyes, and the creation of constructs for studying protein-protein interactions. nih.govresearchgate.net The ethylenediamine spacer provides a degree of conformational flexibility and separates the attached moiety from the main peptide chain, which can be crucial for maintaining the biological activity of the peptide and ensuring the proper function of the attached group.

Comparative Analysis with Boc Chemistry in Peptide Synthesis Methodologies

The two dominant strategies in SPPS are Fmoc and Boc (tert-butyloxycarbonyl) chemistry. The primary difference lies in the nature of the N-terminal protecting group and the conditions required for its removal. researchgate.net

FeatureFmoc ChemistryBoc Chemistry
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., trifluoroacetic acid - TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl) or requires strong acid (e.g., HF) for final cleavage
Final Cleavage Mild acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)
Advantages Milder deprotection conditions, orthogonal to many side-chain protecting groups, suitable for automated synthesis.Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides due to protonation of the N-terminus after deprotection. researchgate.net
Disadvantages Can be prone to side reactions like diketopiperazine and aspartimide formation. researchgate.netRequires harsher acidic conditions for deprotection and final cleavage, which can degrade sensitive peptides.

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, its length, and the presence of sensitive residues. researchgate.net

Mitigation of Common Side Reactions in Fmoc-SPPS, including Aspartimide Formation and Diketopiperazine Formation

A significant challenge in Fmoc-SPPS is the occurrence of side reactions that can reduce the yield and purity of the final peptide. Two of the most common are aspartimide formation and diketopiperazine formation.

Aspartimide Formation: This side reaction is particularly problematic for sequences containing aspartic acid (Asp), especially when followed by a small amino acid like glycine (B1666218) (Gly). The repeated exposure to the basic conditions of Fmoc deprotection can lead to the cyclization of the Asp side chain, forming a succinimide (B58015) ring (aspartimide). This can then lead to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemized products. Strategies to mitigate aspartimide formation include:

Using sterically hindered protecting groups on the Asp side chain.

Adding an acidic additive, such as HOBt, to the deprotection solution to buffer the basicity.

Employing modified deprotection conditions with weaker bases.

Diketopiperazine (DKP) Formation: DKP formation is a major issue at the dipeptide stage of the synthesis. After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic diketopiperazine. This is especially prevalent with proline at the C-terminus. nih.gov Mitigation strategies include:

Using pre-formed dipeptide building blocks to bypass the problematic dipeptide stage. nih.gov

Employing alternative deprotection reagents that are less prone to inducing DKP formation, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402). aatbio.com

Versatility in Bioconjugation Chemistry

The bifunctional nature of this compound makes it an exceptionally versatile tool in bioconjugation chemistry. youtube.comscientificlabs.com Its ability to act as a linker allows for the covalent attachment of various molecules to peptides and other biomolecules.

A prominent application is in PEGylation , the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic peptides and proteins. nih.govresearchgate.net N-Fmoc-ethylenediamine can be used to introduce a reactive amine handle onto a peptide, which can then be used for the attachment of an activated PEG derivative. nih.gov

Furthermore, N-Fmoc-ethylenediamine is instrumental in the synthesis of peptide-drug conjugates (PDCs) . In this approach, a cytotoxic drug is linked to a peptide that specifically targets cancer cells. The ethylenediamine linker can serve as the connection point between the peptide and the drug, often with a cleavable moiety incorporated into the linker to ensure the release of the drug at the target site.

The use of this compound also extends to the attachment of reporter molecules , such as fluorescent dyes and biotin, to peptides for use in diagnostic assays and molecular biology research. The spacer provided by the ethylenediamine moiety helps to prevent quenching of the fluorescent signal or steric hindrance of the biotin-avidin interaction.

Development of Bioconjugates for Targeted Delivery Systems

The unique bifunctional nature of this compound makes it a widely used component in the construction of bioconjugates. aatbio.comscbt.com In targeted delivery systems, a therapeutic agent must be linked to a targeting moiety (such as an antibody or a specific peptide) that can recognize and bind to specific cells or tissues. N-Fmoc-ethylenediamine often acts as a linker in these systems.

The synthesis strategy typically involves reacting the free primary amine of N-Fmoc-ethylenediamine with a carboxylic acid group on either the drug or the targeting molecule. Following this conjugation, the Fmoc protecting group is removed under basic conditions, exposing a new primary amine. This newly deprotected amine is then available to react with a corresponding functional group on the other component of the conjugate, thus linking the two parts. This stepwise approach, enabled by the Fmoc protection, ensures specific and controlled conjugation, which is essential for the efficacy of the targeted delivery system.

Synthesis of Peptide-Based Probes for Biochemical Studies

In the field of biochemical research, peptide-based probes are essential for studying biological processes. These probes often require the incorporation of reporter molecules, such as fluorescent dyes or biotin tags, at specific sites within a peptide sequence. This compound facilitates the precise placement of these labels.

During solid-phase peptide synthesis (SPPS), the N-Fmoc-ethylenediamine can be coupled to the C-terminus of the growing peptide chain or to an amino acid side chain. After the peptide sequence is complete, the Fmoc group on the ethylenediamine linker is selectively removed, and the exposed amine is then reacted with an activated reporter molecule. This method allows for the creation of well-defined probes where the label is attached via a flexible spacer arm (the ethylenediamine moiety), which can help minimize interference between the label and the biological activity of the peptide.

Utility in Crosslinking Applications for Biomolecules

This compound is classified as a cross-linking reagent. sigmaaldrich.comsigmaaldrich.com Crosslinking is a process used to create covalent bonds between molecules, often to stabilize protein structures, immobilize biomolecules onto surfaces, or study molecular interactions. The compound can be used to create homo- or hetero-bifunctional crosslinkers.

For instance, two molecules of N-Fmoc-ethylenediamine can be reacted with a dicarboxylic acid to create a symmetrical crosslinker. After deprotection of the Fmoc groups, the resulting molecule has two free primary amines that can react with amine-reactive groups on target biomolecules. Alternatively, the free amine of N-Fmoc-ethylenediamine can be reacted with one molecule, and after deprotection, the newly exposed amine can be modified with a different reactive group, creating a hetero-bifunctional crosslinker. This versatility allows for the controlled linkage of different biomolecules to study their proximity and interactions within a biological system.

Contributions to Oligonucleotide and Peptide Nucleic Acid (PNA) Synthesis

This compound and its derivatives are fundamental to the synthesis of Peptide Nucleic Acids (PNAs). aatbio.com PNAs are synthetic analogs of DNA and RNA with a neutral polyamide backbone, which gives them unique properties such as high binding affinity to complementary nucleic acids and resistance to enzymatic degradation. nih.govbenthamscience.com

Synthesis of Fmoc-Protected PNA Backbones and Monomers

The standard PNA backbone is composed of repeating N-(2-aminoethyl)glycine (aeg) units. benthamscience.com The synthesis of Fmoc-protected PNA monomers, which are the building blocks for PNA oligomers, relies heavily on ethylenediamine-derived precursors. nih.govresearchgate.net A common and scalable route involves a multi-step process to produce the key intermediate, N-[2-(Fmoc)aminoethyl]glycine benzyl (B1604629) ester (Fmoc-AEG-OBn). nih.govresearchgate.netresearchgate.net

In this synthetic pathway, ethylenediamine is first mono-protected with a Boc group. This is followed by alkylation with benzyl bromoacetate. Subsequently, the Boc protecting group is removed and replaced with an Fmoc group to yield the desired Fmoc-protected PNA backbone. nih.govresearchgate.netnih.gov This backbone is the crucial precursor to which nucleobases (the information-carrying part of PNA) are attached. nih.gov The resulting Fmoc-protected monomers, bearing one of the four canonical nucleobases, are then used in the stepwise assembly of PNA oligomers. nih.govcreative-peptides.com

Integration into Nucleobase-Modified PNA Oligomer Production

The Fmoc-protected PNA backbone is a key intermediate for producing PNA monomers with modified nucleobases. nih.govresearchgate.netresearchgate.net While standard PNA monomers are commercially available, those with modified nucleobases often need to be synthesized in the laboratory to create PNAs with unique physicochemical properties. nih.govbenthamscience.com

The synthesis involves coupling a custom-synthesized nucleobase acetic acid to the free secondary amine of the PNA backbone, such as Fmoc-AEG-OBn. nih.govresearchgate.net This reaction is typically facilitated by a peptide coupling reagent like HATU. researchgate.net The availability of a scalable synthesis for the Fmoc-protected backbone has been crucial for advancing research into nucleobase-modified PNAs and their applications. nih.gov

Challenges and Strategies for Overcoming Aggregation and Side Reactions in PNA Elongation

The synthesis of PNA oligomers, particularly long or purine-rich sequences, is challenging. rsc.orgresearchgate.netfrontiersin.org A major problem during the elongation of the PNA chain using the Fmoc strategy is the tendency for the growing chains to aggregate on the solid support. rsc.orgfrontiersin.orgrsc.org This aggregation hinders the access of reagents to the reactive sites, leading to inefficient coupling and lower purity of the final product. rsc.org

Another significant side reaction specific to the Fmoc strategy is the formation of a ketopiperazine. rsc.org Following the removal of the Fmoc group with a base (like piperidine), the newly exposed terminal amine can cyclize by attacking the carbonyl group of the same monomer unit, causing the monomer to be cleaved from the chain and resulting in a deletion mutation (n-1 sequence). rsc.org

To address these issues, several strategies have been developed, as summarized in the table below.

ChallengeStrategyDescription
Chain Aggregation Use of low-loading or specialized resinsResins like TentaGel or ChemMatrix, which are more hydrophilic, can reduce the hydrophobic interactions that lead to aggregation. rsc.org
Chain Aggregation Backbone ModificationIncorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups onto the backbone can disrupt aggregation and improve coupling efficiency, especially for difficult sequences. frontiersin.org
Chain Aggregation & Coupling Efficiency Microwave-Assisted SynthesisUsing microwave energy can accelerate coupling reactions and help overcome aggregation-related issues. frontiersin.orgku.dk
Side Reactions (Ketopiperazine Formation) Optimized Protecting Group SchemesWhile the standard Fmoc/Bhoc strategy is common, alternative protecting groups that are removed under different conditions can mitigate side reactions. creative-peptides.comrsc.org
Coupling Efficiency Use of Optimized Coupling ReagentsScreening different coupling agents, such as HBTU or PyOxim, has shown them to be more favorable than HATU in certain contexts, leading to higher purity PNA. ku.dk

These optimized protocols and chemical strategies are crucial for the successful synthesis of high-quality PNA oligomers for research and therapeutic applications. frontiersin.orgku.dk

Compatibility with Orthogonal Protecting Group Schemes in Nucleic Acid Mimics

The synthesis of nucleic acid mimics, such as Peptide Nucleic Acids (PNAs), requires a sophisticated use of protecting groups to ensure the correct assembly of the monomeric units. rsc.orgresearchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group on this compound is a well-established protecting group for amines, and its compatibility with various orthogonal protecting group strategies is crucial for the successful synthesis of PNA oligomers and their conjugates. rsc.orgcreative-peptides.comresearchgate.net

Orthogonal protecting group schemes are essential for the selective deprotection of specific functional groups without affecting others in the molecule. In PNA synthesis, this allows for the sequential addition of monomers to the growing chain and the attachment of other molecules, such as peptides or labels. researchgate.net The most common strategy in PNA synthesis is the Fmoc/Bhoc (benzhydryloxycarbonyl) scheme, where the Fmoc group protects the backbone amine and the Bhoc group protects the exocyclic amines of the nucleobases. rsc.orgcreative-peptides.com The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the Bhoc group is acid-labile and is typically removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). creative-peptides.com

The versatility of the Fmoc group extends to its compatibility with other protecting groups beyond Bhoc. For instance, in the synthesis of PNA-peptide conjugates, the Fmoc group on the PNA backbone must be compatible with the protecting groups used for the amino acid side chains in the peptide segment. nih.govspringernature.com Protecting groups like tert-butoxycarbonyl (Boc), trityl (Trt), and others are commonly used in peptide synthesis and are generally stable to the mild basic conditions used for Fmoc removal. nih.gov

Furthermore, to create more complex or modified PNAs, other orthogonal protecting groups for the PNA backbone have been explored. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, for example, is orthogonal to both Fmoc and Boc, as it is removed under different conditions (e.g., with hydrazine). researchgate.net This allows for site-specific modifications of the PNA backbone. The use of this compound as a foundational building block is compatible with these advanced strategies, enabling the synthesis of a wide array of modified nucleic acid mimics.

Table 1: Orthogonal Protecting Group Schemes in PNA Synthesis

Backbone Protecting Group Nucleobase Protecting Group Deprotection Condition for Backbone PG Deprotection Condition for Nucleobase PG Reference
Fmoc Bhoc 20% Piperidine in DMF TFA creative-peptides.com
Fmoc Boc 20% Piperidine in DMF TFA researchgate.net
Boc Cbz TFA HBr/AcOH or H₂/Pd researchgate.net
Dde Mmt 2% Hydrazine in DMF Mild acid (e.g., 1% TFA) researchgate.net
Alloc Boc Pd(0) catalyst TFA rsc.org

Emerging Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in the quest for new therapeutic agents. Its ability to act as a linker or a scaffold allows for the construction of diverse molecular architectures with potential biological activity.

This compound serves as a crucial building block in the synthesis of peptide-based therapeutics and drug candidates. nih.govnih.gov It can be used to introduce a flexible ethylenediamine linker into a peptide sequence or to conjugate peptides to other molecules, such as small molecule drugs or imaging agents, to create peptide-drug conjugates (PDCs). nih.govnih.gov The synthesis of such conjugates often involves solid-phase peptide synthesis (SPPS), where the Fmoc group plays a key role in the stepwise assembly of the peptide chain. nih.gov

A notable example of a peptide-based therapeutic is the somatostatin (B550006) analog, octreotide (B344500), which is used to treat certain types of tumors. google.com While the direct use of this compound in the synthesis of octreotide is not explicitly detailed in all literature, the principles of Fmoc-based SPPS are central to its production. google.com The Fmoc/tBu strategy is a common method for synthesizing such complex peptides. google.com

The general process for incorporating an ethylenediamine linker using this compound into a peptide sequence on a solid support is as follows:

The free amine of the growing peptide chain on the solid support is deprotected.

this compound is coupled to the deprotected amine.

The Fmoc group on the newly added ethylenediamine moiety is then removed to expose a new primary amine.

This new amine can then be used for further peptide chain elongation or for the attachment of other molecules.

This approach allows for the precise placement of the ethylenediamine linker within the peptide structure, which can be critical for the biological activity of the final compound.

While specific studies detailing the anticancer properties of compounds directly synthesized from this compound are not abundant in the readily available literature, the broader field of peptide-drug conjugates (PDCs) for cancer therapy provides a strong rationale for its use in this area. nih.govnih.gov PDCs are designed to selectively deliver a potent cytotoxic drug to cancer cells by targeting a receptor that is overexpressed on the tumor cell surface. nih.gov The linker that connects the peptide to the drug is a critical component of the PDC, and this compound is an ideal candidate for creating such linkers.

The ethylenediamine linker can be designed to be stable in circulation but cleavable once inside the cancer cell, releasing the cytotoxic payload. The design of novel anticancer peptides and PDCs is an active area of research. google.comyoutube.com The synthesis of these complex molecules often relies on Fmoc chemistry, highlighting the importance of building blocks like this compound. nih.gov

This compound is a versatile intermediate for the synthesis of a wide range of other amino compounds and amides. researchgate.netresearchgate.net The presence of a free primary amine and a protected primary amine allows for a variety of chemical transformations. After coupling the free amine to a molecule of interest, the Fmoc group can be removed to reveal a new reactive site.

For example, it can be used in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with a variety of potential applications in drug delivery and materials science. nih.gov The ethylenediamine core can serve as a branching point for the construction of the dendrimer structure. The synthesis of polyamidoamine (PAMAM) dendrimers, for instance, starts from an ethylenediamine core. nih.gov While the direct use of the hydrobromide salt might require an initial neutralization step, the underlying principle of using a protected ethylenediamine derivative is central to these syntheses.

Table 2: Representative Reactions of this compound as an Intermediate

Reactant Product Type Potential Application Reference
Carboxylic acid Amide Peptide synthesis, linker for conjugates nih.gov
Alkyl halide Secondary amine Synthesis of more complex linkers nih.gov
Isothiocyanate Thiourea Synthesis of bioactive compounds General Organic Chemistry
Activated ester Amide Bioconjugation nih.gov

Functionalization of Polymers and Materials in Advanced Material Science

The surface properties of polymers and other materials are critical for their performance in various applications, especially in the biomedical field. mdpi.comnih.gov this compound can be used to functionalize the surfaces of materials, introducing primary amine groups that can then be used for the covalent attachment of biomolecules, such as peptides, proteins, or drugs. mdpi.com

The process typically involves activating the surface of the material to create reactive sites that can then react with the free amine of this compound. Once the ethylenediamine linker is attached to the surface, the Fmoc group can be removed to expose the primary amine, which is then available for further modification. This approach allows for the creation of "smart" materials with specific biological functions. For example, a polymer surface could be functionalized with cell-adhesion peptides to promote tissue growth in a tissue engineering scaffold. nih.gov While specific examples detailing the use of this compound for this purpose are not always explicitly stated in the literature, the principles of surface functionalization with amino-containing molecules are well-established. mdpi.comnih.gov

Development of Peptide Recognition Elements for Diagnostic Assays and Biomarker Detection

Peptide-based probes are increasingly being used in diagnostic assays for the detection of biomarkers associated with various diseases. nih.gov These probes are designed to bind with high specificity and affinity to their target biomarkers. This compound can be used as a linker to attach these peptide recognition elements to a solid support, such as a microarray slide or a nanoparticle, or to a signaling molecule, such as a fluorophore or a radiolabel. nih.gov

The synthesis of such probes often involves the use of solid-phase synthesis techniques, where the peptide is assembled on a solid support. youtube.com The ethylenediamine linker can be incorporated into the peptide sequence to provide a flexible spacer between the peptide and the support or label, which can improve the accessibility of the peptide for binding to its target. The development of peptide-based diagnostic tools is a rapidly growing field, and the versatility of building blocks like this compound is essential for the creation of novel and effective probes for biomarker detection. nih.gov

Mechanistic Insights into N Fmoc Ethylenediamine Hydrobromide Reactivity

Mechanistic Principles of Fmoc Group Protection of Amine Functionalities

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely employed in organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com Its popularity stems from its stability towards acidic conditions and its selective removal under mild basic conditions, which allows for orthogonal protection strategies in complex molecule synthesis. wikipedia.orgtotal-synthesis.com

The protection of an amine, such as one of the amino groups of ethylenediamine (B42938), involves the reaction of the amine with a reactive Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comyoutube.com The reaction with Fmoc-Cl proceeds via a nucleophilic attack of the amine on the chloroformate, leading to the formation of the Fmoc-carbamate and hydrochloric acid, which is neutralized by a base. total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of forming undesired dipeptide byproducts during the preparation of Fmoc-amino acids. total-synthesis.com

The stability of the Fmoc group under acidic conditions makes it compatible with protecting groups that are removed by acid, such as the tert-butoxycarbonyl (Boc) group. total-synthesis.com This orthogonality is a cornerstone of modern peptide synthesis. nih.gov

Kinetics and Thermodynamics of Selective Deprotection Reactions

The removal of the Fmoc group is a critical step in syntheses utilizing this protecting group. The rate and efficiency of this deprotection reaction are influenced by several factors, including the base used, the solvent, and the structure of the substrate.

Base-Mediated β-Elimination Mechanism of the Fmoc Group

The deprotection of the Fmoc group proceeds through a base-mediated β-elimination (E1cB) mechanism. publish.csiro.aupublish.csiro.auspringernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. publish.csiro.auembrapa.br This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which results in a relatively acidic proton (pKa in DMSO of ~23). total-synthesis.comspringernature.com

The resulting fluorenyl anion is stabilized by the aromaticity of the cyclopentadienide-like system. total-synthesis.com This anion then undergoes elimination, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide. embrapa.brchempep.com The highly reactive DBF is subsequently trapped by the excess amine base present in the reaction mixture to form a stable adduct, driving the equilibrium of the deprotection reaction to completion. springernature.commdpi.com

Influence of Amine Reagents and Solvent Polarity on Deprotection Rates

The choice of amine reagent and the polarity of the solvent significantly impact the rate of Fmoc deprotection.

Amine Reagents: Secondary amines, such as piperidine (B6355638), are most commonly used for Fmoc removal due to their basicity and nucleophilicity, which allows them to efficiently trap the DBF intermediate. wikipedia.orgmdpi.com The rate of deprotection is influenced by the basicity and steric hindrance of the amine. For instance, piperidine is a more effective deprotection reagent than the more sterically hindered 2,6-lutidine. publish.csiro.au While primary amines can also effect deprotection, secondary amines are generally preferred. springernature.com Tertiary amines are significantly slower at removing the Fmoc group. publish.csiro.au Alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with a nucleophile like piperazine (B1678402) to trap the DBF. rsc.orgnih.gov

Solvent Polarity: The Fmoc deprotection reaction is much faster in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) compared to non-polar solvents like dichloromethane (B109758) (DCM). publish.csiro.aunih.gov This is because polar solvents can better solvate the charged intermediates and transition states involved in the E1cB mechanism. rsc.org Studies have shown a correlation between solvent polarity and the efficiency of Fmoc removal, with more polar solvents generally leading to faster deprotection rates. rsc.orgacs.org

The following table summarizes the relative deprotection rates of the Fmoc group with different amine bases in DMF, illustrating the influence of the base on the reaction kinetics.

Amine BaseConcentration (% v/v in DMF)Half-life (t₁/₂)
Piperidine20%~6 seconds publish.csiro.au
Piperazine5%~30 seconds publish.csiro.au
Morpholine (B109124)50%~1 minute publish.csiro.au

Detailed Pathways of Amide Bond Formation and Coupling Efficiency

In the context of N-Fmoc-ethylenediamine hydrobromide, the free primary amine can participate in amide bond formation with a carboxylic acid. For this reaction to occur, the hydrobromide salt must first be neutralized with a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine. researchgate.net

The formation of the amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. embrapa.br Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts like HATU. researchgate.netbachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. bachem.com

The efficiency of the coupling reaction is influenced by several factors, including the choice of coupling reagent, the solvent, and the presence of additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and improve coupling efficiency. chempep.comnih.gov The choice of solvent can also play a role, with polar aprotic solvents like DMF being commonly used. researchgate.net

Stereochemical Control and Racemization Considerations in Derivatives

When N-Fmoc-ethylenediamine is coupled to a chiral carboxylic acid, such as an amino acid, the potential for racemization at the α-carbon of the amino acid must be considered. Racemization is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate. nih.govpeptide.com

The mechanism of racemization involves the abstraction of the α-proton of the activated amino acid, which can occur under basic conditions. bachem.com The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagent, the base used, and the reaction temperature. nih.govluxembourg-bio.com For example, amino acids like histidine and cysteine are particularly prone to racemization. peptide.com

To minimize racemization, several strategies can be employed. These include the use of coupling reagents known to suppress racemization, such as those based on HOBt or its aza-analogs (HOAt). bachem.compeptide.com Using a weaker base or a sterically hindered base can also reduce the rate of α-proton abstraction. luxembourg-bio.com Furthermore, performing the coupling reaction at lower temperatures can help to minimize racemization. researchgate.net

Investigation of Counterion Effects on Reaction Selectivity and Rate

The hydrobromide counterion in this compound can influence the reactivity of the amine. Before the amine can act as a nucleophile in an amide coupling reaction, it must be liberated from its salt form by the addition of a base. researchgate.net The nature of the counterion can affect the pKa of the protonated amine and thus the ease with which it is deprotonated.

While specific studies on the direct effect of the hydrobromide counterion on the selectivity and rate of reactions involving N-Fmoc-ethylenediamine are not extensively detailed in the provided search results, general principles of counterion effects in organic reactions can be applied. The presence of the bromide ion in the reaction mixture could potentially influence the ionic strength of the solution, which in turn might have subtle effects on reaction rates, particularly in polar solvents. In some instances, counterions can participate in ion-pairing with cationic intermediates, which could affect the stereochemical outcome or selectivity of a reaction. However, in the context of standard amide bond formation, the primary role of the counterion is to be displaced by a stronger base to allow the amine to react.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for the detailed structural analysis of "N-Fmoc-ethylenediamine hydrobromide," providing insights into its molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the fluorenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethylenediamine (B42938) backbone would exhibit characteristic shifts, with those closer to the electron-withdrawing Fmoc group and the ammonium (B1175870) hydrobromide appearing further downfield. The methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen (-NH-CH₂-) and the terminal amino group (-CH₂-NH₃⁺) would have distinct chemical shifts and coupling patterns.

A hypothetical ¹H NMR data table for "this compound" is presented below for illustrative purposes. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Proton Type Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Fmoc)7.20 - 7.80Multiplet8H
Methine (Fmoc)4.25Triplet1H
Methylene (Fmoc-CH₂)4.10Doublet2H
Methylene (-NH-CH₂-)3.30Multiplet2H
Methylene (-CH₂-NH₃⁺)3.05Multiplet2H
Amine (-NH-)5.50Broad Singlet1H
Ammonium (-NH₃⁺)8.10Broad Singlet3H

This table is for illustrative purposes only. Actual spectral data may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key structural features.

The presence of the amine and amide functional groups is readily confirmed by IR spectroscopy. A primary amine (R-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹, while a secondary amine (R₂N-H) shows a single band in the same region. pressbooks.pub The N-H stretching vibrations of the primary amino group and the secondary amine within the carbamate linkage would be observable. The carbonyl (C=O) group of the Fmoc protector is one of the most easily identifiable absorptions due to its strong, sharp peak, typically found between 1670 and 1780 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The presence of aromatic C-H bonds in the fluorenyl group would also be indicated by stretching vibrations above 3000 cm⁻¹. masterorganicchemistry.com

Key expected IR absorption bands for "this compound" are summarized in the table below.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine & Amide)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Carbonyl (C=O) Stretch (Carbamate)~1690 - 1720Strong, Sharp
N-H Bend (Amine)1550 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium

Chromatographic Methods for Product Characterization and Impurity Profiling

Chromatographic techniques are essential for separating "this compound" from impurities and byproducts, allowing for its detailed characterization and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification (e.g., Dibenzofulvene Adducts)

During the deprotection of Fmoc-protected amines, a common byproduct formed is dibenzofulvene (DBF). google.comresearchgate.net This reactive intermediate can form adducts with the amine used for deprotection or with the deprotected product itself. google.comthieme-connect.de Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique ideal for identifying such byproducts.

The LC component separates the components of the reaction mixture based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight of each component. This enables the unambiguous identification of "this compound" and any potential dibenzofulvene adducts. The high liposolubility of dibenzofulvene adducts can make their removal challenging, underscoring the importance of analytical methods like LC-MS for their detection. google.com

Quantitative Analysis of Deprotection Byproducts via UV-Vis Spectroscopy

The deprotection of the Fmoc group can be monitored quantitatively using UV-Vis spectroscopy. The dibenzofulvene-amine adduct, a major byproduct of the deprotection reaction, exhibits a strong UV absorbance. researchgate.net By measuring the absorbance of the reaction mixture at the λ_max of the adduct, the progress of the deprotection reaction can be followed, and the concentration of the byproduct can be quantified. This method provides a straightforward and rapid means of process monitoring.

High-Performance Liquid Chromatography (HPLC) for Derivatized Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amines. Since many simple amines lack a strong chromophore for UV detection, pre-column derivatization is often employed. thermofisher.comscribd.com In the context of processes involving "this compound," HPLC is crucial for assessing the purity of the final product and for quantifying any related amine impurities.

For instance, after a deprotection step to remove the Fmoc group, the resulting free ethylenediamine can be derivatized with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) itself, or other agents such as o-phthalaldehyde (B127526) (OPA), to yield highly fluorescent and UV-active derivatives. thermofisher.comresearchgate.net These derivatives can then be separated and quantified with high sensitivity using reversed-phase HPLC with UV or fluorescence detection. researchgate.net This approach allows for the precise determination of the concentration of the desired deprotected amine and any related primary or secondary amine impurities. scribd.com

A representative HPLC method for the analysis of Fmoc-derivatized amines is outlined below.

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile (B52724) and water/buffer
Flow Rate 1.0 mL/min
Detection UV at ~265 nm or Fluorescence (Ex: ~265 nm, Em: ~315 nm)
Injection Volume 10-20 µL

This table provides a general set of conditions; specific parameters would be optimized for the particular analysis.

Mass Spectrometry (MALDI-TOF) for Oligomer Integrity and Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, including synthetic oligomers derived from building blocks like this compound. capes.gov.brshimadzu.comnih.gov This method is particularly advantageous for determining the molecular integrity and exact molecular weight of these compounds, which is crucial for quality control during and after synthesis. capes.gov.br

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material on a target plate. The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules, which are then accelerated in an electric field. nih.gov The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. nih.gov For oligomers analogous to Peptide Nucleic Acids (PNAs), which can be synthesized using this compound derivatives, MALDI-TOF has been shown to be a particularly effective tool. capes.gov.brshimadzu.com The technique allows for the analysis of complex mixtures and can confirm the successful synthesis of the desired oligomer, as well as identify any potential side products or incomplete reactions. nih.gov

Research has demonstrated that traditional protein matrices such as sinapinic acid, α-cyano-4-hydroxycinnamic acid, and 2,5-dihydroxybenzoic acid are effective for the analysis of PNA-like oligomers. capes.gov.brnih.gov The resulting mass spectra can be used to verify the elemental composition and sequence of the synthetic oligomers. nih.govnih.gov The high mass accuracy of MALDI-TOF allows for the confident identification of the final product and any impurities, ensuring the quality of the synthesized material. nih.gov

Table 1: Representative MALDI-TOF-MS Data for a Hypothetical Oligomer Synthesized with an N-Fmoc-ethylenediamine Derivative

ParameterValue
Oligomer Sequence Ac-(Aeg-T)₅-NH₂
Theoretical Monoisotopic Mass (M+H)⁺ 1349.6 Da
Observed Monoisotopic Mass (M+H)⁺ 1349.8 Da
Mass Accuracy 0.2 Da
Matrix Used α-Cyano-4-hydroxycinnamic acid
Interpretation The observed mass is in close agreement with the theoretical mass, confirming the successful synthesis and integrity of the target decamer.

Chemical Detection Methods for Monitoring Amine Presence and Reaction Completion

In syntheses involving this compound, particularly in solid-phase synthesis methodologies, monitoring the presence of free primary amine groups is critical to ensure the completion of coupling and deprotection steps. fiveable.mechempep.com Several chemical detection methods are routinely employed for this purpose, providing qualitative and sometimes semi-quantitative feedback on the reaction progress. sigmaaldrich.com

The most widely used method for detecting primary amines in solid-phase synthesis is the Kaiser test, also known as the ninhydrin (B49086) test. fiveable.melangene.comresearchgate.net This colorimetric assay relies on the reaction of ninhydrin with primary amines to produce a characteristic deep blue color (Ruhemann's purple). sigmaaldrich.com A small sample of the resin-bound material is treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270)/ethanol and heated. peptide.com The intensity of the blue color provides a qualitative indication of the amount of free amine present. fiveable.me A positive Kaiser test (dark blue beads and/or solution) after a deprotection step indicates the successful removal of the Fmoc group, while a negative test (colorless or yellow beads) after a coupling step suggests that the reaction has gone to completion. sigmaaldrich.com

However, the Kaiser test is not reliable for detecting secondary amines. langene.compeptide.com In such cases, or for N-substituted residues, alternative tests are necessary. The chloranil (B122849) test can be used for the detection of aromatic amines and some secondary amines, producing a blue or greenish-blue color. peptide.comresearchgate.net The isatin (B1672199) test is another alternative that is particularly useful for detecting secondary amines like proline, where a blue color indicates the presence of a free secondary amine. peptide.com

The choice of detection method depends on the specific chemical nature of the amine being monitored. For syntheses utilizing this compound, where a primary amine is exposed after Fmoc deprotection, the Kaiser test is a highly sensitive and appropriate method for monitoring reaction completion. langene.comresearchgate.net

Table 2: Comparison of Common Chemical Detection Methods for Amines

Test NameTarget AminePrinciplePositive Result
Kaiser Test Primary AminesReaction with ninhydrinIntense blue color sigmaaldrich.comlangene.com
Chloranil Test Secondary and Aromatic AminesReaction with chloranilBlue or greenish-blue color peptide.comresearchgate.net
Isatin Test Secondary Amines (e.g., Proline)Reaction with isatinBlue or reddish-brown color peptide.com

Computational Chemistry Approaches for N Fmoc Ethylenediamine Hydrobromide Research

Molecular Modeling and Simulation of Compound Reactivity and Conformational Preferences

Molecular modeling and simulation are pivotal in elucidating the three-dimensional structure and dynamic behavior of N-Fmoc-ethylenediamine hydrobromide. The compound's reactivity is intrinsically linked to its shape and the accessibility of its reactive sites—the terminal primary amine and the acidic proton on the fluorene (B118485) ring. The inherent flexibility of the ethylenediamine (B42938) chain, contrasted with the rigid and bulky Fmoc group, gives rise to a complex conformational landscape.

Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this landscape. Molecular mechanics, often using force fields like the General Amber Force Field (GAFF), is well-suited for rapidly sampling a wide range of conformations to identify low-energy structures. nih.gov These simulations can reveal preferred orientations of the side chains and how intramolecular interactions, such as hydrogen bonding, might restrict rotation. nih.gov For instance, studies on similar Fmoc-protected structures have used advanced NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) in conjunction with energy minimization calculations to validate and refine computationally derived structures. nih.gov

For a more precise understanding of electronic effects on reactivity, QM methods like Density Functional Theory (DFT) are used. These calculations can map the electron density distribution across the molecule, highlighting the nucleophilicity of the primary amine and the acidity of the C9-proton of the fluorene ring, which is central to the Fmoc deprotection mechanism. total-synthesis.com By modeling the molecule in different solvent environments, chemists can also simulate how the solvent polarity influences conformational preferences and, consequently, reactivity. nih.govresearchgate.net

The table below summarizes common computational methods used to study the reactivity and conformation of molecules like this compound.

Computational Method Primary Application Information Gained Typical Use Case for this compound
Molecular Mechanics (MM) Conformational AnalysisLow-energy conformers, steric hindrance, rotational barriersPredicting the most stable 3D shape and the orientation of the ethylenediamine chain relative to the Fmoc group.
Quantum Mechanics (QM) Electronic Structure AnalysisElectron density, electrostatic potential, bond energiesDetermining the reactivity of the primary amine and the acidity of the fluorene proton.
Molecular Dynamics (MD) Simulation of Molecular MotionDynamic behavior over time, solvent effects, interaction pathwaysSimulating how the molecule behaves in different solvents (e.g., DMF, DCM) and its flexibility during a reaction.
Hybrid QM/MM High-Accuracy on Active SiteDetailed reaction energetics within a large systemModeling a coupling reaction where the reactive amine center is treated with QM and the rest of the system with MM.

In Silico Prediction of Protecting Group Interactions and Stability

The stability of the Fmoc group is a critical parameter in syntheses utilizing this compound. It must remain intact during coupling reactions but be cleanly and efficiently removed under specific basic conditions. In silico methods provide a framework for predicting the stability of the Fmoc protecting group and its interactions with its chemical environment.

Computational tools, including machine learning models, have been developed to predict the outcomes of syntheses involving Fmoc chemistry. acs.orgresearchgate.net These models can be trained on large datasets of successful and failed reactions, using molecular descriptors as input features. acs.org For this compound, key descriptors would include:

The pKa of the protected amine.

The steric bulk around the C9-proton of the fluorene ring.

The properties of the deprotecting base (e.g., pKa, nucleophilicity, steric hindrance). nih.gov

The polarity and type of solvent used. nih.gov

By analyzing these parameters, algorithms can predict the likelihood of premature deprotection or the formation of unwanted side products. For example, a computational model could predict that a bulky tertiary amine base would be less effective at deprotection than a less hindered secondary amine like piperidine (B6355638), which is consistent with the known E1cB deprotection mechanism. total-synthesis.comembrapa.br

Furthermore, molecular docking simulations can be used to model the interaction between the Fmoc group and the deprotecting agent. These simulations can visualize how the base approaches the acidic proton on the fluorene ring and can calculate the binding affinity, offering a quantitative measure of the interaction strength. This information is invaluable for selecting the optimal deprotection reagent and conditions, minimizing side reactions and maximizing yield. nih.gov

The following table outlines key parameters that are often used in computational models to predict Fmoc group stability.

Parameter Significance How It's Modeled Predicted Outcome
Basicity of Reagent (pKa) Governs the efficiency of proton abstraction from the fluorene ring.The pKa value of the deprotecting amine (e.g., Piperidine, DBU, DPA) is used as an input feature. nih.govHigher pKa generally leads to faster deprotection, but can increase side reactions.
Steric Hindrance Affects the accessibility of the C9-proton to the base.Molecular descriptors for the size and shape of the base and the substrate are calculated.Highly hindered bases may lead to incomplete or slow deprotection.
Solvent Polarity Influences the stability of charged intermediates in the deprotection mechanism.Solvent properties (e.g., dielectric constant) are included in the simulation environment. researchgate.netPolar aprotic solvents like DMF or NMP are known to facilitate the reaction. nih.gov
Temperature Provides the energy needed to overcome the activation barrier of the reaction.Temperature is a variable in kinetic models and molecular dynamics simulations. nih.govHigher temperatures increase deprotection speed but can also accelerate side-product formation.

Computational Studies on Reaction Mechanisms and Selectivity in Complex Syntheses

Computational chemistry provides profound insights into the step-by-step mechanisms of chemical reactions, which is essential for understanding selectivity in complex synthetic sequences involving this compound. The primary use of this compound is as a linker, where its primary amine is first coupled to a molecule (e.g., a carboxylic acid) and the Fmoc group is subsequently removed to expose a new amine for further reaction. researchgate.net

The key reaction mechanism of interest is the base-mediated deprotection of the Fmoc group. This process proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. total-synthesis.comresearchgate.net Computational studies using DFT can model this entire reaction pathway:

Proton Abstraction: A base (typically a secondary amine like piperidine) removes the acidic proton from the C9 position of the fluorene ring, forming a stabilized fluorenyl anion. total-synthesis.comembrapa.br

β-Elimination: The molecule undergoes elimination, breaking the C-O bond and releasing carbon dioxide and the deprotected amine. This step results in the formation of a highly reactive intermediate called dibenzofulvene (DBF). nih.gov

DBF Adduct Formation: The reactive DBF is trapped by a nucleophile, which is usually the amine base used for deprotection, forming a stable adduct. researchgate.netacs.org

By calculating the energy profile for each step, researchers can identify the rate-determining step and understand how different bases or solvents affect the reaction kinetics. nih.govacs.org For example, computational studies can explain why sterically hindered bases like diisopropylethylamine (DIPEA) are poor deprotection reagents, as they are inefficient at both proton abstraction and trapping the DBF intermediate. researchgate.net

The table below breaks down the key mechanistic steps of Fmoc deprotection that are frequently investigated using computational methods.

Mechanistic Step Computational Approach Key Insights Relevance to Selectivity
1. Proton Abstraction DFT, Transition State TheoryCalculation of the activation energy for proton removal by different bases.Explains why strong, non-hindered bases are more effective deprotection agents. total-synthesis.comnih.gov
2. β-Elimination DFTModeling the fragmentation of the carbamate (B1207046) to release CO2 and the free amine.Understanding the stability of the fluorenyl anion intermediate.
3. DBF Trapping DFT, Molecular DynamicsCalculating the reaction energy for adduct formation with various nucleophiles.Predicts the efficiency of DBF scavenging, which prevents side reactions with the desired product. acs.org
4. Side Reactions DFT, Kinetic ModelingModeling pathways for competing reactions like diketopiperazine formation. acs.orgAllows for the selection of conditions (base, solvent, temperature) that disfavor side reactions.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways for N-Fmoc-ethylenediamine Hydrobromide

Current research is geared towards developing greener and more efficient methods for the synthesis of this compound, moving away from traditional techniques that may involve hazardous reagents and multiple complex steps. One promising approach is the exploration of enzymatic synthesis, which offers high selectivity and mild reaction conditions, thereby reducing the environmental impact. The use of enzymes could potentially streamline the protection of one amine group in ethylenediamine (B42938), a key challenge in the current synthesis.

Another avenue being explored is the application of flow chemistry. thieme-connect.de Continuous flow reactors offer precise control over reaction parameters such as temperature and reaction time, leading to higher yields, improved purity, and reduced side reactions. nih.gov A one-pot synthesis strategy, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is also a key area of investigation. nih.gov This approach, potentially mediated by novel catalysts, could significantly shorten the synthesis time and reduce solvent waste, aligning with the principles of green chemistry. nih.gov A reported scalable synthesis of a related compound, N-[2-(Fmoc)aminoethyl]glycine benzyl (B1604629) ester (Fmoc-AEG-OBn), involves a Boc-to-Fmoc protecting group swap on ethylenediamine, a strategy that could be adapted and optimized for a more direct and sustainable production of this compound. nih.gov

Expansion of Applications in Emerging Areas of Chemical Biology and Nanoscience

The unique properties of this compound as a bifunctional linker are paving the way for its application in cutting-edge areas of chemical biology and nanoscience. In chemical biology, it is being utilized in the construction of sophisticated bioconjugates. broadpharm.comnih.gov For instance, it can be used to link peptides to oligonucleotides, creating conjugates for targeted drug delivery and gene therapy. frontiersin.orgresearchgate.netnih.gov The Fmoc-protected amine allows for solid-phase synthesis of a peptide, while the free primary amine can be subsequently used to attach a nucleic acid or other bioactive molecules.

In the realm of nanoscience, this compound is being explored as a surface functionalization agent for nanoparticles. By attaching this linker to the surface of gold or other nanoparticles, researchers can then readily conjugate proteins, antibodies, or other targeting ligands. This opens up possibilities for the development of advanced diagnostic tools and targeted therapeutic delivery systems. The ability to precisely control the surface chemistry of nanomaterials is crucial for their biological applications, and this compound provides a versatile handle to achieve this.

Innovative Methodologies for Enhancing Synthesis Efficiency and Reducing Side Reactions

Improving the efficiency and minimizing side reactions in the synthesis and application of this compound is a key focus of ongoing research. In the context of solid-phase peptide synthesis (SPPS), where the compound is frequently used, strategies to prevent side reactions during Fmoc deprotection are being actively investigated. mdpi.com The use of alternative, milder bases to piperidine (B6355638) for Fmoc removal is one such approach that can reduce the formation of unwanted by-products. mdpi.com

Furthermore, the development of novel protecting groups that are orthogonal to the Fmoc group can offer greater flexibility and efficiency in complex multi-step syntheses. wikipedia.org The use of advanced coupling reagents and additives that can suppress racemization and other side reactions during peptide bond formation is also an area of active development. nih.gov In the synthesis of the compound itself, methodologies like the use of magnesium oxide as a mediator in the preparation of Fmoc-protected amino acid derivatives from acid chlorides have been shown to be simple and efficient, offering good yields and purity. researchgate.net Such innovative approaches could be adapted to streamline the production of this compound.

Exploration of Structure-Activity Relationships in this compound Derivatives for Therapeutic Applications

While this compound is primarily known as a synthetic building block, there is growing interest in the therapeutic potential of its derivatives. A particularly promising area is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is a critical determinant of a PROTAC's efficacy.

Researchers are beginning to explore the structure-activity relationships (SAR) of linkers derived from this compound in PROTAC design. nih.govresearchgate.netexplorationpub.com By systematically modifying the length, rigidity, and composition of the ethylenediamine-based linker, it may be possible to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing degradation efficiency and selectivity. researchgate.net Although specific SAR studies on derivatives of this compound for therapeutic applications are not yet widely published, the foundational role of linkers in PROTACs suggests this is a fertile ground for future research. The synthesis of libraries of triazine-based peptidomimetics using Fmoc-protected diamines has already demonstrated the potential for creating new antibacterial agents, highlighting the therapeutic possibilities for derivatives of this compound. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of this compound with automated synthesis and high-throughput screening (HTS) platforms is set to accelerate the discovery of new functional molecules. Automated synthesizers are increasingly used for the rapid and efficient production of peptide and oligonucleotide libraries. chemrxiv.orgnih.gov The compatibility of this compound with standard Fmoc-based solid-phase synthesis makes it an ideal building block for the automated creation of diverse compound libraries. thieme-connect.defrontiersin.org

These libraries, featuring molecules with varying peptide or small molecule components attached via the ethylenediamine linker, can then be subjected to high-throughput screening to identify hits for a wide range of biological targets. enamine.netnih.govrsc.org For example, libraries of compounds containing this linker could be screened for inhibitory activity against specific enzymes or for their ability to disrupt protein-protein interactions. nih.gov The combination of automated synthesis to generate molecular diversity and HTS to rapidly assess biological activity represents a powerful paradigm for modern drug discovery and materials science, with this compound playing a key role as a versatile linker. upenn.edu

Q & A

Q. How to address inconsistent biological activity in repeated experiments?

  • Answer:
  • Verify salt counterion effects (e.g., hydrobromide vs. chloride may alter solubility).
  • Standardize formulation protocols (e.g., exact solvent ratios, mixing order).
  • Control for batch-to-batch variability via QC checks (HPLC, melting point).
    Document all parameters in an electronic lab notebook (ELN) for traceability .

Q. What methodologies ensure reproducibility in peptide synthesis using this compound?

  • Answer:
  • Pre-activate the compound with HBTU/DIEA in DMF for 5 min before coupling.
  • Use automated synthesizers with standardized cycles (e.g., 2× deprotection, 2× coupling).
  • Validate each step via in-line UV monitoring (Fmoc removal at 301 nm).
    Share raw data (NMR, HPLC) in FAIR-aligned repositories (e.g., Chemotion) .

Methodological Best Practices

Q. How to optimize reaction conditions for introducing ethylenediamine linkers in dendrimer synthesis?

  • Answer:
  • Use stoichiometric excess (1.5–2.0 eq) of this compound.
  • Activate with DIC/OxymaPure in DMF to minimize racemization.
    Purify via size-exclusion chromatography and confirm branching via MALDI-TOF .

Q. What precautions prevent hydrobromide salt interference in downstream assays?

  • Answer:
  • Remove the Fmoc group and counterion via acidolysis (e.g., 95% TFA) followed by ion-exchange chromatography.
  • Dialyze the product against low-salt buffers to eliminate residual bromide ions.
    Validate via ICP-MS for bromide content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.